methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromenone (coumarin) moiety with an imidazo[1,2-a]pyridine scaffold
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the molecule, have been known to exhibit a broad range of biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can inhibit the growth of bacteria, viruses, and fungi, reduce inflammation, and even suppress tumor growth .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: This step involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions to form the chromenone core.
Construction of the Imidazo[1,2-a]pyridine Scaffold: The imidazo[1,2-a]pyridine ring is typically constructed via a condensation reaction between 2-aminopyridine and α-bromo ketones.
Coupling Reaction: The final step involves coupling the chromenone moiety with the imidazo[1,2-a]pyridine scaffold through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinone derivatives, while reduction of the imidazo[1,2-a]pyridine ring can produce dihydroimidazo compounds.
Scientific Research Applications
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrimidine-8-carboxylate
- Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrazine-8-carboxylate
Uniqueness
Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific combination of the chromenone and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWIGBMVXACTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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